molecular formula C13H10INO2 B2772930 2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate CAS No. 339009-23-3

2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate

Cat. No.: B2772930
CAS No.: 339009-23-3
M. Wt: 339.132
InChI Key: LAIZMNFCHKYAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate typically involves the esterification of 2-iodo-3-pyridinol with 4-methylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the coupling partners .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-3-pyridinyl benzoate
  • 2-Iodo-3-pyridinyl 4-chlorobenzoate
  • 2-Iodo-3-pyridinyl 4-nitrobenzoate

Uniqueness

2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate is unique due to the presence of both an iodine atom and a methyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, offering distinct advantages in terms of selectivity and functional group compatibility .

Properties

IUPAC Name

(2-iodopyridin-3-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c1-9-4-6-10(7-5-9)13(16)17-11-3-2-8-15-12(11)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIZMNFCHKYAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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